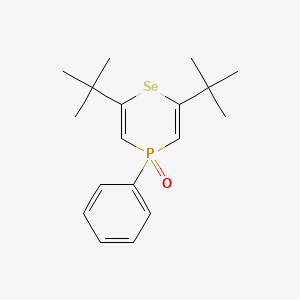
2,6-Di-tert-butyl-4-phenyl-4H-1,4lambda~5~-selenaphosphinin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Di-tert-butyl-4-phenyl-4H-1,4lambda~5~-selenaphosphinin-4-one is a complex organoselenium compound It is characterized by the presence of tert-butyl groups, a phenyl ring, and a selenaphosphinin core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Di-tert-butyl-4-phenyl-4H-1,4lambda~5~-selenaphosphinin-4-one typically involves the reaction of 2,6-di-tert-butylphenol with phenylphosphine selenide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Industrial production would also require stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
2,6-Di-tert-butyl-4-phenyl-4H-1,4lambda~5~-selenaphosphinin-4-one can undergo various chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form selenides.
Substitution: The phenyl and tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel complexes.
Major Products Formed
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2,6-Di-tert-butyl-4-phenyl-4H-1,4lambda~5~-selenaphosphinin-4-one has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential antioxidant properties due to the presence of selenium.
Medicine: Explored for its potential use in drug development, particularly in the design of selenium-containing pharmaceuticals.
Industry: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2,6-Di-tert-butyl-4-phenyl-4H-1,4lambda~5~-selenaphosphinin-4-one involves its interaction with various molecular targets. The selenium atom can participate in redox reactions, which can modulate the activity of enzymes and other proteins. The compound’s bulky tert-butyl groups can also influence its binding affinity and selectivity for specific targets.
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butylphenol: A precursor to more complex compounds used as antioxidants and UV stabilizers.
2,6-Di-tert-butyl-4-methylphenol: Known for its antioxidant properties and used in various industrial applications.
2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol: Used as an antioxidant and stabilizer in different formulations.
Uniqueness
2,6-Di-tert-butyl-4-phenyl-4H-1,4lambda~5~-selenaphosphinin-4-one is unique due to the presence of the selenaphosphinin core, which imparts distinct chemical and physical properties
Properties
CAS No. |
57044-93-6 |
|---|---|
Molecular Formula |
C18H25OPSe |
Molecular Weight |
367.3 g/mol |
IUPAC Name |
2,6-ditert-butyl-4-phenyl-1,4λ5-selenaphosphinine 4-oxide |
InChI |
InChI=1S/C18H25OPSe/c1-17(2,3)15-12-20(19,14-10-8-7-9-11-14)13-16(21-15)18(4,5)6/h7-13H,1-6H3 |
InChI Key |
QMQBTVNTFKNATF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CP(=O)(C=C([Se]1)C(C)(C)C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(4-Methylpent-3-en-1-yl)cyclohex-2-en-1-yl]methanol](/img/structure/B14632366.png)
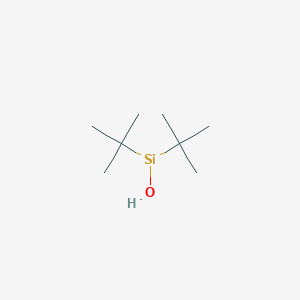
![[(3S,7S,8R,9S,10R,13S,14S)-7-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] 3-methylbenzenesulfonate](/img/structure/B14632376.png)
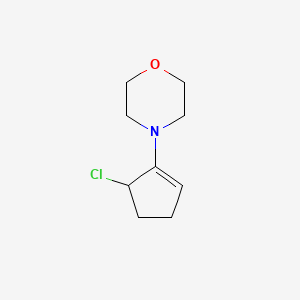
![1,1'-(Propane-2,2-diyl)bis[3,5-dibromo-4-(2,2-dibromoethoxy)benzene]](/img/structure/B14632398.png)
![Benzo[g]pteridine-2,4(3H,10H)-dione, 10-butyl-3-methyl-](/img/structure/B14632409.png)
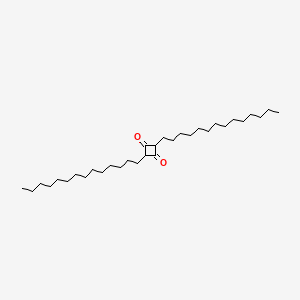
![Diazene, (2,4-dinitrophenyl)(3-methylbenzo[b]thien-2-yl)-](/img/structure/B14632417.png)
![4-Pentylphenyl 2-chloro-4-[(4-propylbenzoyl)oxy]benzoate](/img/structure/B14632420.png)
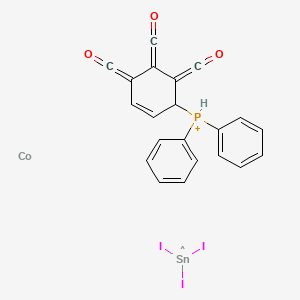
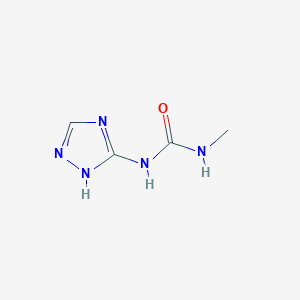
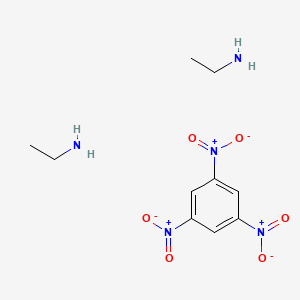
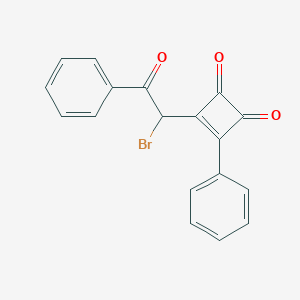
![Benzenamine, N-phenyl-N-[(phenylthio)methyl]-](/img/structure/B14632441.png)
